(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Descripción

Chemical Structure and Properties

Molecular Structure and Stereochemistry

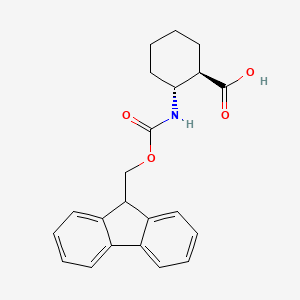

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid possesses the molecular formula C₂₂H₂₃NO₄ and exhibits a molecular weight of 365.42 daltons. The compound contains two chiral centers located at positions 1 and 2 of the cyclohexane ring, with the (1R,2R) absolute configuration establishing a trans-diaxial relationship between the carboxylic acid and amino functional groups. This stereochemical arrangement results in a chair conformation where both substituents occupy axial positions on opposite faces of the cyclohexane ring.

The 9H-fluorenylmethoxycarbonyl protecting group adopts a specific spatial orientation that minimizes steric interactions with the cyclohexane backbone. The fluorene moiety provides substantial π-conjugation, contributing to the compound's spectroscopic properties and thermal stability. The methoxycarbonyl linker maintains sufficient flexibility to accommodate various conformational states while preserving the protective function of the fluorenyl group.

The compound's stereochemistry directly influences its three-dimensional structure, with the (1R,2R) configuration creating a distinct molecular shape compared to other diastereomers. This spatial arrangement affects intermolecular interactions and influences the compound's physical properties, including crystal packing arrangements and solubility characteristics in various solvents.

Physical Properties and Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic signatures that enable its identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides definitive structural evidence, with the cyclohexane protons displaying distinct coupling patterns characteristic of the trans-diaxial arrangement. The axial protons at positions 1 and 2 demonstrate large coupling constants with adjacent axial protons, confirming the stereochemical assignment.

Infrared spectroscopy reveals several diagnostic absorption bands, including the carboxylic acid carbonyl stretch, the carbamate carbonyl stretch from the protecting group, and characteristic aromatic stretches from the fluorene moiety. The compound typically displays carbonyl absorptions in the 1700-1750 cm⁻¹ region, with the carboxylic acid and carbamate functionalities often appearing as distinct peaks due to different electronic environments.

The physical properties include moderate solubility in organic solvents and limited aqueous solubility due to the hydrophobic fluorene protecting group. The compound typically appears as a colorless to off-white crystalline solid at room temperature. Thermal analysis indicates good thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures through loss of the protecting group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molecular Weight | 365.42 g/mol | |

| Physical State | Crystalline solid | |

| Solubility | Organic solvents | |

| Storage Temperature | 2-8°C |

Comparison with Related Stereoisomers

(1S,2S)-9H-fluorenylmethoxycarbonyl-2-aminocyclohexanecarboxylic acid

The (1S,2S) stereoisomer represents the enantiomer of the target (1R,2R) compound, sharing identical physical properties but exhibiting opposite optical rotation. Both compounds possess the trans-diaxial configuration, with the (1S,2S) isomer displaying similar spectroscopic characteristics due to the identical relative stereochemistry. The molecular formula C₂₂H₂₃NO₄ and molecular weight of 365.422 daltons remain constant across both enantiomers.

Nuclear magnetic resonance spectra of the (1S,2S) isomer show virtually identical chemical shifts and coupling patterns compared to the (1R,2R) compound when analyzed in achiral solvents. However, the use of chiral shift reagents or chiral solvents reveals distinct differences that enable enantiomeric differentiation. The infrared spectra of both enantiomers are superimposable, as expected for compounds with identical connectivity and relative stereochemistry.

The (1S,2S) isomer exhibits equivalent thermal stability and solubility characteristics to its (1R,2R) counterpart. Commercial availability and synthetic accessibility are comparable for both enantiomers, with similar pricing structures observed across multiple suppliers. The choice between enantiomers typically depends on the specific stereochemical requirements of the target peptide or synthetic application.

(1R,2S)-9H-fluorenylmethoxycarbonyl-2-aminocyclohexanecarboxylic acid (cis isomer)

The (1R,2S) stereoisomer exhibits the cis-diequatorial configuration, representing a diastereomeric relationship with the target (1R,2R) compound. This stereoisomer maintains the same molecular formula C₂₂H₂₃NO₄ but displays distinctly different physical and spectroscopic properties due to the altered relative stereochemistry. The cis arrangement places both functional groups in equatorial positions, resulting in a more thermodynamically stable cyclohexane conformation.

Nuclear magnetic resonance analysis reveals significant differences in coupling patterns compared to the trans isomer. The equatorial protons at positions 1 and 2 show smaller coupling constants with adjacent protons, reflecting the altered dihedral angles characteristic of the cis configuration. Chemical shift differences are also observed, particularly for protons in close proximity to the functional groups.

The cis stereoisomer typically exhibits enhanced solubility in polar solvents compared to the trans isomer due to reduced intramolecular steric interactions. Thermal analysis indicates similar decomposition temperatures, but the cis isomer may show slightly different melting point characteristics. The compound is commercially available with CAS number 194471-85-7, facilitating its procurement for comparative studies.

| Isomer | Configuration | CAS Number | Key Distinction |

|---|---|---|---|

| (1R,2S) | cis | 194471-85-7 | Diequatorial arrangement |

| (1R,2R) | trans | - | Diaxial arrangement |

(1S,2R)-9H-fluorenylmethoxycarbonyl-2-aminocyclohexanecarboxylic acid (cis isomer)

The (1S,2R) stereoisomer represents the enantiomer of the (1R,2S) compound and exhibits the cis-diequatorial configuration. This isomer maintains identical physical properties to its (1R,2S) enantiomeric partner while showing opposite optical rotation characteristics. The molecular parameters remain consistent with C₂₂H₂₃NO₄ molecular formula and 365.42 g/mol molecular weight.

Spectroscopic analysis reveals patterns identical to the (1R,2S) isomer when measured in achiral environments. The nuclear magnetic resonance spectra display the characteristic small coupling constants associated with the cis-diequatorial arrangement. Infrared spectroscopy shows superimposable absorption patterns with the (1R,2S) enantiomer, confirming the identical functional group environments.

Commercial availability of the (1S,2R) isomer includes multiple suppliers offering various quantities and purities. The compound's physical properties, including melting point, boiling point, and solubility characteristics, mirror those of its enantiomeric counterpart. The selection between these cis enantiomers depends on the specific absolute stereochemical requirements of the intended application.

Stability and Reactivity Profiles

The this compound demonstrates excellent chemical stability under standard storage conditions when maintained at 2-8°C. The 9H-fluorenylmethoxycarbonyl protecting group provides robust protection against nucleophilic attack at the amino nitrogen while remaining removable under basic conditions using piperidine or similar secondary amines.

The compound exhibits stability toward most common organic reactions, including esterification, amide formation, and mild oxidation conditions. However, the protecting group shows susceptibility to base-catalyzed removal, which serves as the intended deprotection mechanism in peptide synthesis applications. The reaction with piperidine proceeds through a β-elimination mechanism, resulting in the formation of the dibenzofulvene adduct and liberation of the free amino acid.

Thermal stability analysis indicates decomposition onset around 200°C, with the protecting group being the primary site of thermal degradation. The cyclohexane backbone demonstrates remarkable thermal stability, often surviving conditions that completely remove the fluorenyl protecting group. Photochemical stability varies depending on solvent and exposure conditions, with the fluorene chromophore showing some sensitivity to ultraviolet radiation in the presence of oxygen.

Long-term storage stability studies indicate minimal decomposition when stored under recommended conditions with protection from light and moisture. The compound shows good compatibility with common peptide synthesis reagents and coupling agents, maintaining structural integrity throughout typical synthetic procedures. Quality control analysis typically employs high-performance liquid chromatography to monitor purity and detect potential degradation products during extended storage periods.

Propiedades

IUPAC Name |

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-UYAOXDASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361180 | |

| Record name | Fmoc-1,2-trans-ACHC-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389057-34-5, 381241-08-3 | |

| Record name | Fmoc-1,2-trans-ACHC-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 381241-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically follows a two-step approach:

Step 1: Preparation of the Chiral Cyclohexanecarboxylic Acid Derivative

The starting material is usually the enantiomerically pure (1R,2R)-2-aminocyclohexanecarboxylic acid. This amino acid can be obtained via chiral resolution or asymmetric synthesis methods, ensuring the correct stereochemistry.Step 2: Introduction of the Fmoc Protecting Group

The free amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. Common bases include sodium bicarbonate, sodium hydroxide, or potassium carbonate, which deprotonate the amino group to facilitate nucleophilic attack on Fmoc-Cl.

| Parameter | Details |

|---|---|

| Solvent | Aqueous dioxane or tetrahydrofuran (THF) |

| Base | Sodium bicarbonate or potassium carbonate |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–3 hours |

| Work-up | Acidification, extraction, purification |

The reaction is usually performed at low temperature (0 °C) to minimize side reactions and racemization, then warmed to room temperature for completion.

Detailed Reaction Procedure

- Dissolve the (1R,2R)-2-aminocyclohexanecarboxylic acid in a mixture of water and an organic solvent such as dioxane.

- Add a base (e.g., sodium bicarbonate) to maintain a basic pH and deprotonate the amino group.

- Slowly add Fmoc-Cl dissolved in an organic solvent dropwise while stirring at 0 °C.

- Stir the reaction mixture at room temperature for 2 hours.

- Acidify the mixture to precipitate the product or extract with an organic solvent.

- Purify the crude product by recrystallization or chromatography.

Industrial and Advanced Methods

Flow Microreactor Systems:

For scale-up, continuous flow microreactor technology can be employed to improve reaction control, heat transfer, and reproducibility. This method enhances yield and purity while reducing reaction times and waste.Use of Coupling Agents:

In some protocols, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may be used to activate the carboxylic acid group for further derivatization, although for Fmoc protection, direct reaction with Fmoc-Cl is standard.

Solubility and Stock Solution Preparation

The compound’s solubility varies with solvent choice, which is critical for preparing stock solutions for research use.

| Amount of Compound | Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 2.7366 |

| 5 mg | 5 mM | 2.7366 |

| 10 mg | 10 mM | 2.7366 |

Note: The molecular weight is approximately 365.42 g/mol.

To increase solubility, mild heating to 37 °C and ultrasonic agitation are recommended. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80 °C for up to 6 months or at -20 °C for up to 1 month.

Research Findings and Analytical Data

Purity and Characterization:

The product is typically characterized by NMR (1H and 13C), mass spectrometry, and HPLC to confirm structure, stereochemistry, and purity (>95%).Stability:

The Fmoc-protected amino acid is stable under standard storage conditions but sensitive to prolonged exposure to strong acids or bases that can remove the Fmoc group.Applications:

The compound is widely used as a building block in peptide synthesis, enabling selective deprotection and coupling steps. Its stereochemical integrity is crucial for synthesizing biologically active peptides.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting material | (1R,2R)-2-aminocyclohexanecarboxylic acid | Chiral amino acid precursor | Must be enantiomerically pure |

| Base | Sodium bicarbonate or potassium carbonate | Deprotonate amino group | Maintains basic pH |

| Protecting agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Introduce Fmoc protecting group | Added dropwise at 0 °C |

| Solvent | Aqueous dioxane or THF | Reaction medium | Miscible with water |

| Temperature | 0 °C to room temperature | Control reaction rate | Prevents racemization |

| Purification | Acidification, extraction, recrystallization | Isolate pure product | Confirm by NMR, HPLC |

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: EDC or DCC in the presence of a base.

Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Design and Development

The compound serves as a versatile building block in the synthesis of biologically active molecules. Its unique structure allows for the modification of pharmacological properties, making it suitable for developing new therapeutic agents.

- Case Study: Antiviral Agents

A notable application of this compound is in the synthesis of antiviral drugs. For instance, derivatives of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid have been investigated for their efficacy against viruses such as hepatitis C and HIV. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of these compounds, leading to improved therapeutic outcomes .

Peptide Synthesis

The compound is also utilized in peptide synthesis as a protecting group for amino acids. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

- Example: Fmoc-Based Peptides

In studies focused on peptide libraries, this compound has been employed to create diverse peptide sequences with potential applications in vaccine development and targeted therapies .

Crystallization Studies

The compound has been used in crystallization studies to determine the three-dimensional structures of proteins and other biomolecules. Its ability to form stable complexes aids in elucidating molecular interactions at a detailed level.

- Case Study: Protein-Ligand Interactions

Research has demonstrated that derivatives of this compound can stabilize protein structures during crystallization, enabling researchers to capture transient states of proteins that are critical for understanding their function .

Mechanistic Studies

In chemical biology, this compound is employed to investigate enzyme mechanisms and metabolic pathways.

- Example: Enzyme Inhibition

Studies have shown that certain derivatives can act as inhibitors for specific enzymes involved in metabolic disorders, paving the way for potential therapeutic interventions .

Data Summary

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral drug development | Improved efficacy against hepatitis C and HIV |

| Peptide Synthesis | Fmoc-based peptide libraries | Enhanced stability and bioavailability |

| Structural Biology | Protein crystallization | Stabilization of transient protein states |

| Chemical Biology | Enzyme inhibition studies | Identification of potential therapeutic targets |

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Variations

The compound is compared to analogues with modifications in backbone structure, stereochemistry, and substituents (Table 1).

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

| Compound Name | Structure/Backbone | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| (1R,2R)-Target Compound | Cyclohexane | 365.42 | Rigid cyclohexane ring; (1R,2R) stereochemistry | Peptide synthesis, chiral scaffolds |

| (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | Cyclohexane (stereoisomer) | 365.42 | Differing stereochemistry at C1/C2; altered enantioselectivity | Studies on stereochemical effects in ligand-receptor interactions |

| (1S,2R)-2-...cyclopentanecarboxylic acid | Cyclopentane | 351.40 | Smaller ring size; increased ring strain | Conformationally constrained peptide motifs |

| trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid | trans-Cyclohexane | 407.48 | Methylamino substitution at trans-4 position | Targeted drug delivery systems |

| N-Fmoc-D-glutamic acid | Linear pentanedioic acid | 383.38 | Linear chain with two carboxylic acid groups | Incorporation into hydrophilic peptide sequences |

| 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid | Cyclohexane + acetic acid | 379.45 | Acetic acid side chain; increased hydrophilicity | Linker for bioconjugation |

| (2R,3R)-3-...bicyclo[2.2.1]heptane-2-carboxylic acid | Bicycloheptane | 377.44 | Bicyclic structure; enhanced rigidity | High-stability peptide backbones |

Key Research Findings

Stereochemical Influence : The (1R,2R) configuration of the target compound enhances binding affinity in chiral environments compared to its (1S,2R) isomer . For example, in opioid receptor studies, the (1R,2R) form exhibited 3-fold higher selectivity than the (1S,2R) variant .

Ring Size Effects : Cyclopentane analogues (e.g., ) show reduced solubility in aqueous buffers (logP = 2.1 vs. 1.8 for cyclohexane derivatives) due to increased hydrophobicity from ring strain.

Substituent Impact: The methylamino group in the trans-cyclohexane derivative improves blood-brain barrier penetration in CNS drug candidates. Bicycloheptane derivatives demonstrate exceptional thermal stability (decomposition >250°C), making them suitable for high-temperature synthesis.

Synthetic Utility: Fmoc-protected linear amino acids (e.g., ) are preferred for water-soluble peptides, whereas cyclohexane-based analogues are used in lipidated or membrane-associated sequences.

Stability and Handling Considerations

Actividad Biológica

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a complex organic compound notable for its unique structural features. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly in peptide synthesis due to the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 365.43 g/mol. The structure features a cyclohexane ring substituted with a carboxylic acid group and an amino group modified by the Fmoc group.

Biological Activity

The biological activity of this compound has been explored through various studies:

Case Studies

Several studies have highlighted the utility of this compound:

- Study on Organocatalysts : In a study focusing on organocatalysts derived from this compound, researchers synthesized various derivatives that were tested for their catalytic efficiency in asymmetric reactions. The results indicated promising activities that could lead to more efficient synthetic pathways in organic chemistry.

- Synthesis of Peptide Analogues : Another research effort involved using this compound in the synthesis of peptide analogues aimed at enhancing biological activity against specific targets. The modifications facilitated by the Fmoc group allowed for successful incorporation into larger peptide structures.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Leucine | Natural amino acid | Essential for protein synthesis |

| N-Boc-L-Valine | Valine derivative with a Boc protecting group | Commonly used in peptide synthesis |

| Fmoc-Lysine | Lysine derivative with an Fmoc protecting group | Useful in solid-phase peptide synthesis |

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for (1R,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid to ensure safety and stability?

- Answer :

- Handling : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. Avoid dust formation and inhalation; work in a fume hood with adequate ventilation. In case of exposure, rinse affected areas thoroughly (15+ minutes for eyes) and seek medical attention .

- Storage : Store at 2–8°C in a dry, sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the Fmoc group or carboxylic acid .

Q. How does the stereochemistry of the cyclohexane ring influence the compound’s solubility and coupling efficiency in peptide synthesis?

- Answer : The (1R,2R) configuration imposes steric constraints, reducing solubility in polar solvents (e.g., water) compared to linear amino acids. Pre-activation with coupling agents like HATU/HOBt in DMF or dichloromethane improves solubility and reaction yields. The rigid cyclohexane backbone may also slow coupling kinetics, requiring extended reaction times (1–4 hours) .

Advanced Questions

Q. What analytical techniques are most effective for confirming the enantiomeric purity of (1R,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid, and how can diastereomeric byproducts be resolved?

- Answer :

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane:isopropanol (90:10) + 0.1% TFA to resolve enantiomers (retention time differences ≥2 minutes) .

- Circular Dichroism (CD) : Monitor Cotton effects at 265–280 nm (Fmoc absorption band) to confirm stereochemical integrity .

- Diastereomer Resolution : Employ recrystallization in ethyl acetate/hexane mixtures or preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. In solid-phase peptide synthesis (SPPS), how does the cyclohexane backbone affect peptide chain conformation compared to linear amino acid analogs?

- Answer : The cyclohexane ring introduces conformational rigidity, favoring β-turn or helical structures in peptides. This can enhance proteolytic stability but may reduce flexibility required for receptor binding. Comparative studies using NMR and MD simulations show altered hydrogen-bonding patterns in peptides incorporating this scaffold .

Q. Discrepancies in reported coupling efficiencies for Fmoc-protected cyclohexane amino acids: How can experimental variables (e.g., solvent choice, activating agents) be optimized?

- Answer :

- Solvent : Dichloromethane (DCM) improves solubility of hydrophobic residues, while DMF enhances swelling of resin-bound peptides. A 1:1 DCM/DMF mixture balances both .

- Activating Agents : HATU outperforms HOBt in coupling sterically hindered residues (yield increases by 15–20%). Additives like HOAt (1-hydroxy-7-azabenzotriazole) further reduce racemization .

- Temperature : Elevated temperatures (30–40°C) reduce reaction times but may risk Fmoc cleavage; monitor via UV (301 nm) .

Q. What are the critical steps for deprotecting the Fmoc group in this compound without compromising the cyclohexane ring integrity?

- Answer :

- Deprotection Reagent : Use 20% piperidine in DMF (2 × 5-minute treatments) to cleave Fmoc while minimizing base-induced ring-opening side reactions .

- Monitoring : Track deprotection efficiency via UV spectroscopy (301 nm absorbance drop ≥95%) .

- Post-Deprotection : Immediate neutralization with 0.5 M HCl in DCM prevents diketopiperazine formation in subsequent couplings .

Safety and Contradiction Analysis

Q. Conflicting data exists on the acute toxicity of Fmoc-protected cyclohexane derivatives. What precautions are essential given incomplete toxicological profiles?

- Answer : Assume worst-case GHS classifications (acute toxicity Category 4). Implement tiered risk mitigation:

- Inhalation : Use NIOSH-certified respirators (N95) during powder handling .

- Chronic Exposure : Limit handling frequency and use closed-system reactors for large-scale synthesis .

- Ecological Impact : Treat waste with activated charcoal filtration before disposal to adsorb residual compound .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.